molecular formula C8H16O2<br>CH3COOCH(CH3)CH2CH(CH3)2<br>C8H16O2 B094903 1,3-Dimethylbutyl acetate CAS No. 108-84-9

1,3-Dimethylbutyl acetate

Cat. No. B094903
CAS RN: 108-84-9
M. Wt: 144.21 g/mol
InChI Key: CPIVYSAVIPTCCX-UHFFFAOYSA-N
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Patent
US04610812

Procedure details

100 Pounds of polypropylene are heated to about 300° F. 15 pounds of 2-methyl-4-pentanol acetate prepared according to Example IV (bulked fractions 4-6) are added to the liquified polypropylene. The procedure is carried out in the apparatus shown in FIGS. 9 and 10. After mixing for about 8 minutes, the valve "V" is opened to allow the exit of polypropylene mixture which has been treated with the phenylpentanol acetate, whereby solid pellets having pronounced aromas described as "green, vegetative, styrallyl acetate-like" are formed on the conveyor. The pellets thus obtained are then admixed with about 20 times their weight of unscented polypropylene and untreated polypropylene and the mixture is heated and molded into "spaghetti" tows. The "spaghetti" tows are cut into small cylinders approximately 0.1 inches in length ×0.2 inches in diameter. The cylinders have strong and pleasant aromas as described, supra.
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylpentanol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(C)CC(C)C)(=O)C.[C:11]([O:14][CH:15]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:16]CCC)(=[O:13])[CH3:12]>>[CH3:16][CH:15]([O:14][C:11]([CH3:12])=[O:13])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CC(C)C)C
Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Four
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Five
Name
phenylpentanol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing for about 8 minutes
Duration
8 min

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04610812

Procedure details

100 Pounds of polypropylene are heated to about 300° F. 15 pounds of 2-methyl-4-pentanol acetate prepared according to Example IV (bulked fractions 4-6) are added to the liquified polypropylene. The procedure is carried out in the apparatus shown in FIGS. 9 and 10. After mixing for about 8 minutes, the valve "V" is opened to allow the exit of polypropylene mixture which has been treated with the phenylpentanol acetate, whereby solid pellets having pronounced aromas described as "green, vegetative, styrallyl acetate-like" are formed on the conveyor. The pellets thus obtained are then admixed with about 20 times their weight of unscented polypropylene and untreated polypropylene and the mixture is heated and molded into "spaghetti" tows. The "spaghetti" tows are cut into small cylinders approximately 0.1 inches in length ×0.2 inches in diameter. The cylinders have strong and pleasant aromas as described, supra.
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylpentanol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(C)CC(C)C)(=O)C.[C:11]([O:14][CH:15]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:16]CCC)(=[O:13])[CH3:12]>>[CH3:16][CH:15]([O:14][C:11]([CH3:12])=[O:13])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CC(C)C)C
Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Four
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Five
Name
phenylpentanol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing for about 8 minutes
Duration
8 min

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04610812

Procedure details

100 Pounds of polypropylene are heated to about 300° F. 15 pounds of 2-methyl-4-pentanol acetate prepared according to Example IV (bulked fractions 4-6) are added to the liquified polypropylene. The procedure is carried out in the apparatus shown in FIGS. 9 and 10. After mixing for about 8 minutes, the valve "V" is opened to allow the exit of polypropylene mixture which has been treated with the phenylpentanol acetate, whereby solid pellets having pronounced aromas described as "green, vegetative, styrallyl acetate-like" are formed on the conveyor. The pellets thus obtained are then admixed with about 20 times their weight of unscented polypropylene and untreated polypropylene and the mixture is heated and molded into "spaghetti" tows. The "spaghetti" tows are cut into small cylinders approximately 0.1 inches in length ×0.2 inches in diameter. The cylinders have strong and pleasant aromas as described, supra.
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylpentanol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(C)CC(C)C)(=O)C.[C:11]([O:14][CH:15]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:16]CCC)(=[O:13])[CH3:12]>>[CH3:16][CH:15]([O:14][C:11]([CH3:12])=[O:13])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CC(C)C)C
Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Four
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Five
Name
phenylpentanol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing for about 8 minutes
Duration
8 min

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.